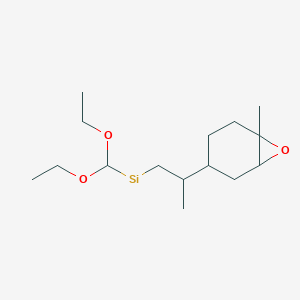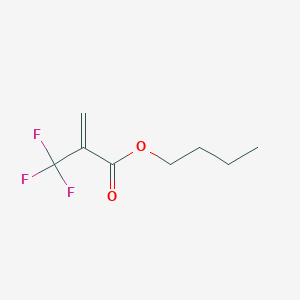
Butyl 2-(trifluoromethyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(trifluoromethyl)prop-2-enoate is an organic compound with the molecular formula C8H11F3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts distinct reactivity and stability characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-(trifluoromethyl)prop-2-enoate can be synthesized through the esterification of acrylic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions, followed by neutralization, water washing, and distillation to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of polymerization inhibitors such as hydroquinone or phenothiazine is common to prevent unwanted polymerization during production .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
Butyl 2-(trifluoromethyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Medicine: Research into drug development often utilizes this compound to create novel pharmaceuticals with improved efficacy and stability.
Mécanisme D'action
The mechanism by which butyl 2-(trifluoromethyl)prop-2-enoate exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The electron-withdrawing nature of the trifluoromethyl group can stabilize transition states and intermediates in chemical reactions, leading to increased reaction rates and selectivity. Additionally, the ester group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Ethyl 2-(trifluoromethyl)prop-2-enoate: Another ester with a trifluoromethyl group but with an ethyl instead of a butyl group, leading to variations in physical and chemical properties.
Methyl 2-(trifluoromethyl)prop-2-enoate: Similar to the ethyl ester but with a methyl group, further altering its reactivity and uses.
Uniqueness
Butyl 2-(trifluoromethyl)prop-2-enoate is unique due to the combination of the butyl ester and trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
105935-22-6 |
|---|---|
Formule moléculaire |
C8H11F3O2 |
Poids moléculaire |
196.17 g/mol |
Nom IUPAC |
butyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-3-4-5-13-7(12)6(2)8(9,10)11/h2-5H2,1H3 |
Clé InChI |
NJFQOVLUIOWIOI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


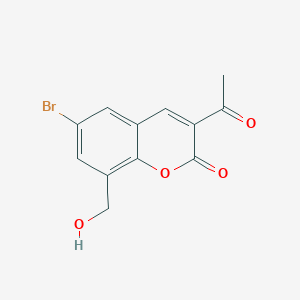
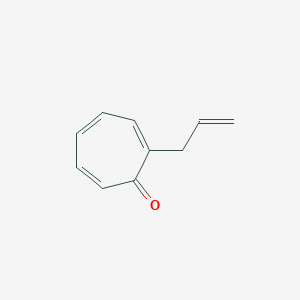
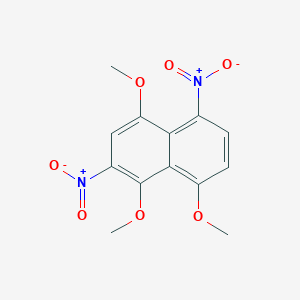

![[(2-Ethenylhexyl)oxy]benzene](/img/structure/B14318765.png)
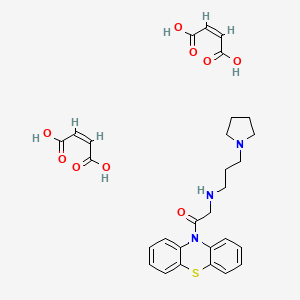
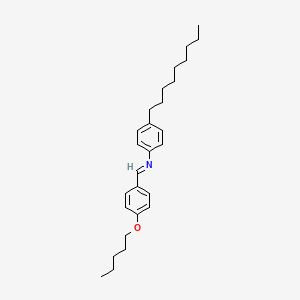
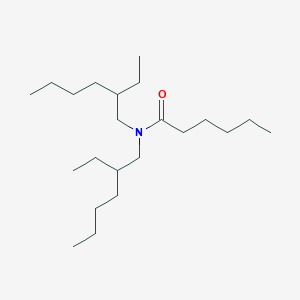
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
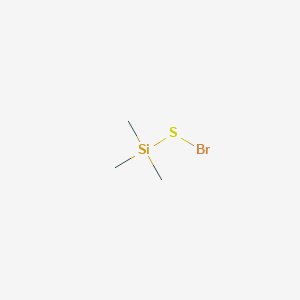
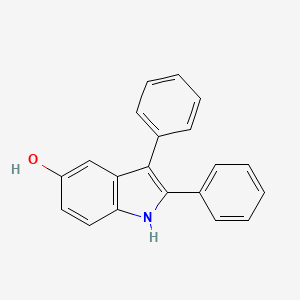
![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)
